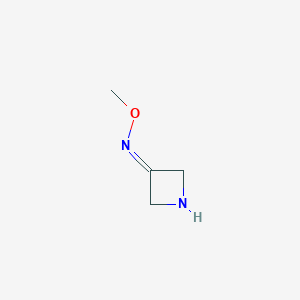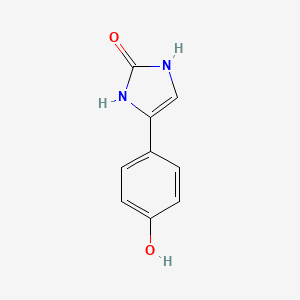
4-(4-hydroxyphenyl)-1H-imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one is a chemical compound known for its unique structure and properties. It features an imidazole ring substituted with a hydroxyphenyl group, making it a compound of interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-hydroxyphenyl)-1H-imidazol-2(3H)-one typically involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Ethers or esters of the hydroxyphenyl group.
科学的研究の応用
4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(4-hydroxyphenyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group plays a crucial role in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, the imidazole ring can participate in π-π stacking interactions, further stabilizing the compound-enzyme complex.
類似化合物との比較
4-Hydroxyphenylacetic acid: Similar hydroxyphenyl group but lacks the imidazole ring.
4-Hydroxyphenylpyruvic acid: Contains a hydroxyphenyl group and a keto group, differing in structure and reactivity.
4-Hydroxyphenylalanine (Tyrosine): An amino acid with a hydroxyphenyl group, differing in its biological role and properties.
Uniqueness: 4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one is unique due to the presence of both the hydroxyphenyl group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
4-(4-hydroxyphenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-7-3-1-6(2-4-7)8-5-10-9(13)11-8/h1-5,12H,(H2,10,11,13) |
InChIキー |
ALPSPZYCUHHCRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CNC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


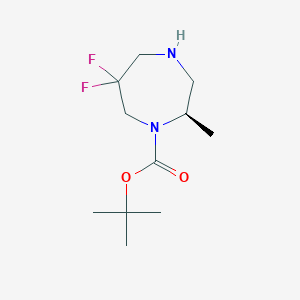
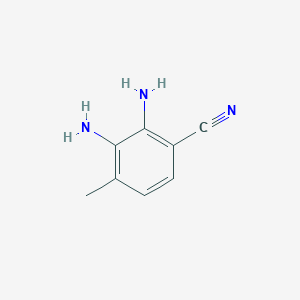
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)

![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
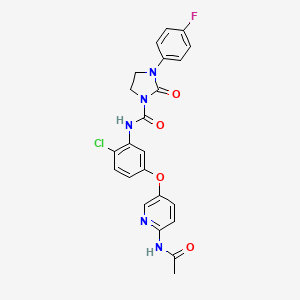
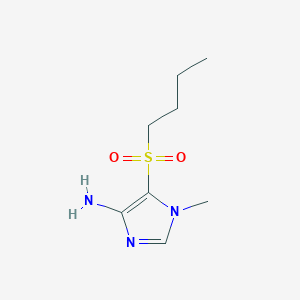

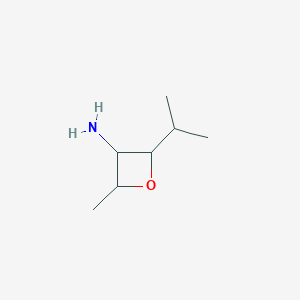
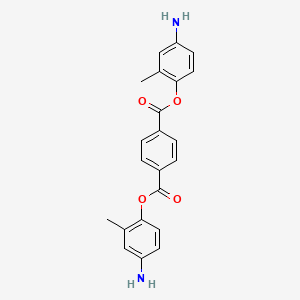
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)
